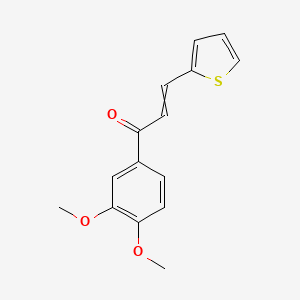

1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDMQXNDRHCXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 3,4-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions may be employed to enhance the production process.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the chalcone into its corresponding dihydrochalcone using reducing agents like sodium borohydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like bromine or chlorine under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include epoxides, dihydrochalcones, and halogenated derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one exhibits significant antibacterial properties. Studies have shown that chalcone derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, specific derivatives have demonstrated minimal inhibitory concentrations (MICs) lower than conventional antibiotics like vancomycin and tetracycline .

Table 1: Antibacterial Activity of Chalcone Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | 1–2 | Staphylococcus aureus |

| 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | 2–8 | Escherichia coli |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Antifungal Properties

Chalcone derivatives have also been evaluated for antifungal activity. The compound has shown effectiveness against various fungal strains, making it a candidate for further research in antifungal drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit specific pathways involved in inflammation. Studies have indicated that chalcone derivatives can block NF-kB signaling pathways, which are crucial in mediating inflammatory responses . This property positions them as potential therapeutic agents for treating inflammatory diseases.

Anticancer Activity

The anticancer properties of 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one have been explored in various studies. Chalcones are known to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression .

Table 2: Anticancer Activities of Chalcone Derivatives

| Compound Name | Cancer Type | Mechanism of Action |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | Breast Cancer | Induction of apoptosis |

| 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | Colon Cancer | Cell cycle arrest |

Molecular Mechanisms

The pharmacological activities of chalcones are often attributed to their ability to interact with various molecular targets. The presence of the reactive α,β-unsaturated system allows these compounds to form covalent bonds with nucleophiles in biological systems, leading to their biological effects. Additionally, structural modifications can enhance their selectivity and reduce toxicity .

Mechanism of Action

The biological effects of 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. It also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, emphasizing substituent effects on physicochemical and biological properties:

Crystallographic and Spectral Data

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising a 3,4-dimethoxyphenyl group and a thiophen-2-yl group. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific chalcone, focusing on recent research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and thiophene-2-carbaldehyde in the presence of a base (e.g., sodium hydroxide) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcones, including 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Research indicates that chalcones induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .

- Case Study : In vitro studies demonstrated that this compound exhibited IC50 values ranging from 5.48 μM to 4.53 μM against human leukemia (HCT116) and breast cancer (MCF7) cell lines, respectively .

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens:

- Inhibition Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 50 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of this chalcone have also been documented:

- Cytokine Suppression : In a murine model, the compound suppressed TNF-α production by up to 50% in peritoneal macrophages after lipopolysaccharide stimulation . This suggests its potential use in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one compared to other similar compounds, a comparison table is provided below:

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | Structure | 5.48 - 4.53 µM | MIC = 50 µg/mL | TNF-α suppression by 50% |

| 1-(3,4-Dimethoxyphenyl)-3-furan-2-ylprop-2-en-1-one | - | Varies | Varies | Varies |

| 1-(4-Methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | - | Varies | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.